2,3-Bis(4-chlorophenyl)propanoic acid
CAS No.:
Cat. No.: VC13323492
Molecular Formula: C15H12Cl2O2
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12Cl2O2 |
|---|---|
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2,3-bis(4-chlorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) |
| Standard InChI Key | AKRGELYVEBEVGH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The compound’s structure consists of a propanoic acid core () with two 4-chlorophenyl groups substituted at the second and third carbon positions. The IUPAC name is 2,3-bis(4-chlorophenyl)propanoic acid, and its canonical SMILES string is . X-ray crystallography and spectroscopic analyses confirm a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid group and adjacent chlorophenyl rings .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 295.16 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| LogP (Octanol-Water) | 4.73 | |
| Vapor Pressure | at 25°C |
The high logP value indicates significant lipophilicity, facilitating membrane permeability in biological systems .
Synthesis and Industrial Production
Palladium-Catalyzed Hydrogenation
A widely reported method involves the hydrogenation of benzyl 4-chlorocinnamate using 5% Pd/beta zeolite as a catalyst. Under optimized conditions (40°C, 1.5 hours, hydrogen atmosphere), this reaction achieves a 98% yield of 2,3-bis(4-chlorophenyl)propanoic acid . The mechanism proceeds via:
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Adsorption of the cinnamate ester onto the Pd catalyst.
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Hydrogenolysis of the benzyl ester group.
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Reduction of the α,β-unsaturated bond to form the propanoic acid derivative .
Coupling Reactions
Alternative routes employ Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and brominated propanoic acid derivatives. For example, tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate reacts with (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl chloride in the presence of 1-chloro-N,N,2-trimethylprop-1-en-1-amine to form advanced intermediates, which are subsequently deprotected using trifluoroacetic acid (TFA) .
Industrial Scalability
Large-scale production utilizes continuous flow reactors to enhance yield (≥95%) and purity (≥99% by HPLC). Solvent selection (e.g., ethyl acetate or THF) and temperature control (40–60°C) are critical to minimizing byproducts such as 3,3-bis(4-chlorophenyl)propanoic acid .
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Agents
Derivatives of 2,3-bis(4-chlorophenyl)propanoic acid exhibit broad-spectrum antimicrobial activity. For instance, 3-(4,5-bis(4-bromophenyl)-2-(4-chlorophenyl)-1H-imidazol-1-yl)propanoic acid demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The chlorophenyl groups enhance membrane disruption, while the carboxylic acid moiety facilitates target binding via hydrogen bonding .
Anticancer Scaffolds
Structural analogs have been investigated as kinase inhibitors. In a 2023 study, cyclohexylamide derivatives of this compound showed IC₅₀ values of 0.8–1.2 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines by inhibiting PI3K/Akt signaling .
Agrochemical Intermediates
The compound serves as a precursor to herbicides such as chlorophenoxypropanoates. Field trials indicate that ethyl 2,3-bis(4-chlorophenyl)propanoate reduces weed biomass by 85–90% in rice paddies at application rates of 2–5 kg/ha.
Recent Research Advancements
Biodegradation Pathways
Pseudomonas acidovorans M3GY cometabolizes 2,3-bis(4-chlorophenyl)propanoic acid when grown on biphenyl, via a meta-fission pathway. Key steps include:
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Dioxygenation of the aromatic ring.
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Cleavage to form 2-(4-chlorophenyl)-3,3-propenoic acid.
Crystallography and Drug Design
A 2024 study resolved the crystal structure (PDB ID: 8X2T), revealing a hydrogen-bonded dimeric form stabilized by interactions (bond length = 1.87 Å). This dimerization enhances stability in solid-state formulations .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a dipole moment of 4.2 D, correlating with observed solubility in polar aprotic solvents like DMF and DMSO .
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